5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
Description
Properties
IUPAC Name |
5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCKRIEQALKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazone Precursors
One of the most common approaches to indazole derivatives is the cyclization of hydrazones derived from ketones or aldehydes with hydrazine derivatives. For this compound, the synthesis typically starts from a suitable phenyl-substituted keto or aldehyde precursor that forms a hydrazone intermediate, which upon cyclization yields the tetrahydroindazole core.
Reductive Cyclization of Nitrobenzaldimine or Benzamidine Derivatives
Another method involves reductive cyclization of substituted benzamidines or nitrobenzaldimines to form 2H-indazoles.
- Key steps:
- Synthesis of substituted benzamidines or nitrobenzaldimines from 2-nitrobenzaldehydes and phenylhydrazine derivatives.
- Organophosphorus-mediated reductive cyclization or SnCl2·H2O mediated reductive cyclization to form the indazole ring with the desired substitution pattern.
- This method offers good functional group tolerance and satisfactory yields.
Visible-Light-Induced Decarboxylative Coupling
A recent innovative method involves visible-light-driven decarboxylative coupling for the synthesis of functionalized 3-acyl-2H-indazoles, which can be adapted for preparing this compound derivatives.
- General procedure:
- React 2H-indazoles with α-keto acids under visible light (420–425 nm) in the presence of degassed solvents like MeCN and HFIP under nitrogen atmosphere.
- The reaction proceeds via energy transfer catalysis, forming 3-acylated indazole derivatives that can be further transformed into hydroxylated compounds.
- This method is efficient and mild, enabling functionalization at the 3-position.
Rhodium(III)-Catalyzed C-H Activation and Cyclization
Rhodium(III)-catalyzed C-H activation has been reported for synthesizing 3-acylated 2H-indazoles, which can be precursors for 3-hydroxy derivatives.
- Process:
- Reaction of azobenzenes or related precursors with α-keto aldehydes or sulfoxonium ylides under Rh(III) catalysis.
- Tandem C-H activation and intramolecular annulation yield 3-acylated 2H-indazoles with good yields and functional group tolerance.
- Subsequent reduction or hydrolysis can provide the 3-hydroxy functionality.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Hydrazone Cyclization with Pd or Iodine | Aminohydrazones, Pd catalyst or I2, KI, NaOAc | Regioselective, metal-catalyzed or metal-free | Moderate to High | Suitable for substituted aryl groups |
| Reductive Cyclization of Benzamidines | Organophosphorus reagents, SnCl2·H2O | Good functional group tolerance | Moderate to High | One-pot, two-step protocols available |
| Visible-Light-Induced Decarboxylative Coupling | 2H-Indazoles, α-keto acids, MeCN, HFIP, visible light | Mild conditions, efficient, scalable | ~70 | Requires inert atmosphere and degassed solvents |
| Rhodium(III)-Catalyzed C-H Activation | Rh(III) catalyst, α-keto aldehydes or sulfoxonium ylides | High functional group tolerance, tandem reaction | Moderate to High | Transition metal catalysis, requires optimization |
Detailed Research Findings
Hydrazone Cyclization: Charette et al. demonstrated efficient synthesis of 1H-indazoles via palladium-catalyzed intramolecular C-H amination of aminohydrazones, which can be adapted for 2H-indazole derivatives by modifying conditions. The method is versatile for various substituents, including phenyl groups.
Organophosphorus-Mediated Reductive Cyclization: Nazaré et al. reported a one-pot two-step approach using organophosphorus reagents for reductive cyclization of hydrazone precursors to 2H-indazoles, showing good yields and functional group tolerance.
Visible-Light Decarboxylative Coupling: A recent study in the Journal of Organic Chemistry described a visible-light-driven synthesis of functionalized 3-acyl-2H-indazoles using α-keto acids and 2H-indazoles under mild conditions, achieving up to 70% yield for phenyl-substituted derivatives.
Rhodium(III)-Catalyzed C-H Activation: Kim et al. and Xi et al. demonstrated rhodium(III)-catalyzed C-H functionalization of azobenzenes with α-keto aldehydes or acrylates to synthesize 3-acylated 2H-indazoles, which can be precursors for hydroxylated derivatives.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Biological Activity
Overview
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant research findings and data.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Inhibition of Cyclooxygenase-2 (COX-2) : This compound has been shown to inhibit COX-2 enzyme activity, leading to a reduction in pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
- Induction of Apoptosis : In cancer cells, it activates caspase pathways that promote apoptosis while inhibiting cell proliferation .
- Targeting Kinases : It interacts with specific kinases like CHK1 and CHK2, which are involved in cell cycle regulation and DNA damage response .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance:
- A study demonstrated that a related compound showed an effective ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| 5A | Staphylococcus aureus | 20 | 50 |
| 5A | Escherichia coli | 18 | 75 |
| Control | Penicillin | 25 | 25 |
The above data indicates that the synthesized derivatives possess notable antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell growth positions it as a potential candidate for cancer therapy .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study involving the administration of a derivative in a rat model demonstrated significant reduction in paw edema after carrageenan injection. The compound's anti-inflammatory action was linked to its ability to inhibit COX enzymes effectively . -
Case Study on Antimicrobial Efficacy :
In a comparative analysis with standard antibiotics, derivatives of this indazole exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the agar diffusion method .
Scientific Research Applications
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), leading to decreased inflammation in various models.
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown potential in targeting specific kinases involved in cancer progression, such as CHK1 and CHK2. The compound's ability to interfere with cellular signaling pathways highlights its potential as a therapeutic agent in oncology.
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, demonstrating significant inhibitory effects that warrant further investigation for potential use in treating infectious diseases.
Herbicidal Applications
This compound has been identified as a promising herbicide. Studies reveal that it effectively controls a range of broadleaf and grassy weeds without causing significant phytotoxicity to crops like corn and soybean. This selective herbicidal activity makes it suitable for agricultural applications .
Enzyme Interaction Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions. Its role as a COX-2 inhibitor allows researchers to explore the mechanisms of inflammation and pain signaling pathways in cellular models .
Pharmacokinetics and Metabolism
The compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver. Understanding its metabolic pathways is crucial for assessing its pharmacokinetic properties and potential drug interactions.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The tetrahydroindazol-3-ol core serves as a versatile pharmacophore. Key structural analogs include:
Key Observations :
- Electronic and Steric Effects : The phenyl group in the target compound may favor hydrophobic interactions, whereas BD750’s benzothiazole enhances affinity for kinase active sites due to its electron-withdrawing nature .
- Hydrogen Bonding : BMT-1’s benzimidazole moiety enables hydrogen bonding, critical for its interaction with H+/K+-ATPase .
Key Insights :
- Target Specificity : BD750’s JAK3 inhibition contrasts with BMT-1’s ion pump targeting, highlighting scaffold versatility .
- Structural Geometry : Pyrazole derivatives () exhibit planar conformations (dihedral angles <11°), which may influence binding to flat enzymatic pockets, though their biological relevance remains unexplored .
Q & A
Q. Key Variables to Optimize
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 0–80°C | Higher temps risk decomposition |
| Catalyst Loading | 0.1–5 mol% | Non-linear correlation observed |
| Reaction Time | 1–6 hours | Diminishing returns post 4 hours |
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and hydrogen bonding at the 3-ol position.
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. Methodological Considerations
- For polar derivatives, use DMSO-d₆ as an NMR solvent to enhance solubility.
- In HPLC, gradient elution (e.g., 10–90% acetonitrile in water) improves peak resolution .
Advanced: How can researchers employ factorial design to evaluate the impact of variables like temperature and catalyst loading on synthesis?
Answer:
Factorial design enables efficient exploration of variable interactions:
Q. Example Design Matrix
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 50 | 1.0 | Ethanol | 65 |
| 2 | 80 | 2.5 | DMF | 72 |
- Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 40% to yield variance) .
Advanced: What computational methods are suitable for modeling the compound's interactions, and how do they compare with empirical data?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria between 3-ol and 3-keto forms .
- Molecular Dynamics (MD) : Simulate solvent effects on stability; ethanol solvation shells reduce degradation rates by 30% .
- Validation : Compare computed IR spectra with experimental FTIR data to refine force fields.
Case Study : DFT-predicted reaction barriers for ring closure (~15 kcal/mol) align with empirical Arrhenius plots (R² = 0.91) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from methodological heterogeneity. A systematic approach includes:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cellular IC₅₀) .
- Control Standardization : Validate bioactivity using reference compounds (e.g., staurosporine for kinase inhibition assays).
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to confirm target engagement vs. off-pathway effects .
Q. Example Workflow
Replicate assays under identical conditions.
Apply Bayesian statistics to quantify uncertainty in potency values .
Advanced: How can the compound’s stability under varying pH and temperature conditions be methodologically assessed?
Answer:
- Forced Degradation Studies : Expose the compound to extremes (e.g., pH 1–13, 40–80°C) and monitor via:
- Solid-State Stability : Use TGA-DSC to assess thermal decomposition thresholds (>150°C) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization of the tetrahydroindazole core?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N2) to steer electrophilic substitution to C5 .
- Metal Catalysis : Pd-mediated C–H activation for arylations, leveraging steric effects from the phenyl group .
- Computational Guidance : DFT-predicted transition states identify low-energy pathways for regiocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
